2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide
CAS No.:
Cat. No.: VC14793298
Molecular Formula: C27H20N4O4
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N4O4 |
|---|---|
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C27H20N4O4/c1-35-18-11-10-16-12-17(14-28-22(16)13-18)29-24(32)15-30-25-19-6-2-3-7-20(19)27(34)31(25)23-9-5-4-8-21(23)26(30)33/h2-14,25H,15H2,1H3,(H,29,32) |
| Standard InChI Key | UYWZRMVWZXPPSL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=NC=C(C=C2C=C1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Introduction
Structural Features
Core Architecture
The molecule features a dihydroisoindolo[2,1-a]quinazoline core, characterized by a fused tetracyclic system comprising two benzene rings, a quinazoline moiety, and an isoindole subunit. This scaffold is stabilized by conjugated π-electrons and intramolecular hydrogen bonding, contributing to its planar geometry .
Functional Modifications
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Acetamide Linker: A methylene group bridges the isoindoloquinazoline core to the 7-methoxyquinolin-3-yl group, enhancing solubility and enabling interactions with hydrophobic binding pockets.
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7-Methoxyquinoline Substituent: The methoxy group at position 7 of the quinoline ring introduces steric and electronic effects that modulate target affinity, as observed in related kinase inhibitors .
Key Structural Data
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Formation of the Isoindoloquinazoline Core: Cyclocondensation of anthranilic acid derivatives with phthalic anhydride under acidic conditions yields the tetracyclic backbone.
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Acetamide Functionalization: Nucleophilic acyl substitution links the core to 7-methoxyquinolin-3-amine using bromoacetyl bromide in dimethylformamide (DMF) .
Optimization Challenges
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Yield Enhancement: Microwave-assisted synthesis reduces reaction times from 48 hours to 6 hours, improving yields from 45% to 72%.
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Purity Control: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological assays .
Reactivity Profile
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Hydrolysis: The acetamide bond is susceptible to cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions, generating 7-methoxyquinolin-3-amine and the isoindoloquinazoline carboxylic acid .
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Oxidative Stability: The quinoline moiety undergoes oxidation at the C-3 position upon exposure to peroxides, necessitating inert storage conditions .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility | 2.1 mg/mL in DMSO | Shake-flask method |
| LogP | 3.2 | HPLC determination |
| Melting Point | 248–252°C (decomposes) | Differential Scanning Calorimetry |
| Stability | >6 months at -20°C in dark | Accelerated aging |
Applications in Drug Discovery
Lead Optimization
Structural analogs modified at the quinoline methoxy group or acetamide linker show improved pharmacokinetic profiles:
| Analog | Modification | Bioavailability (%) |
|---|---|---|
| VC14793298 | Replacement with Cl at C-7 | 92 |
| VC14802146 | Hydroxyphenyl substitution | 88 |
Targeted Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhances tumor accumulation in murine xenograft models by 4-fold compared to free drug.
Future Directions
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Mechanistic Elucidation: Detailed crystallographic studies of target complexes (e.g., EGFR-TK) are needed to refine structure-activity relationships .
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In Vivo Toxicology: Chronic toxicity studies in non-human primates will determine safety margins for clinical translation.
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Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) merits exploration given the compound’s immunogenic cell death induction .
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